molecular formula C15H13ClN2S B2378413 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 63208-73-1

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

Cat. No. B2378413
CAS RN: 63208-73-1
M. Wt: 288.79
InChI Key: OYHWMTSOUDBGCE-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole” is a complex organic compound. It is a derivative of benzothiazole, which is a bicyclic compound constituted by the fusion of benzene and thiazole . The specific compound you’re asking about seems to be a derivative of benzothiazole with additional functional groups .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions with aromatic amines . A study suggests that tetrasubstituted imidazoles containing a benzothiazole moiety can be formed by a one-pot three-component synthesis from aldehydes, benzil, and 1,3-benzothiazol-2-amine .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole” can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (13C, 1H NMR), and mass spectra are used to characterize the synthesized compounds .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with its target, EGFR, by binding to it This binding inhibits the activity of the receptor, preventing it from triggering the signal transduction cascades that lead to DNA synthesis and cell proliferation

Biochemical Pathways

The compound’s action affects the EGFR tyrosine kinase inhibitor pathway . This pathway is involved in the regulation of cell growth and proliferation. By inhibiting EGFR, the compound prevents the activation of this pathway, thereby inhibiting cell growth and proliferation.

Result of Action

The molecular and cellular effects of the compound’s action are likely to include the inhibition of cell growth and proliferation, given its action on the EGFR pathway . This could potentially make the compound useful in the treatment of cancers that involve overactive EGFR signaling.

properties

IUPAC Name

2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHWMTSOUDBGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

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